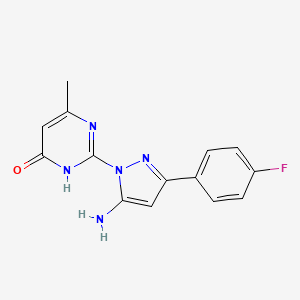![molecular formula C8H16ClNO B11787240 Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H16ClNO. It is a derivative of pyranopyridine and is known for its unique chemical structure, which includes a pyran ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines with aryl aldehydes and malononitrile in the presence of a catalytic amount of potassium carbonate (K2CO3) in aqueous ethanol (50%). This reaction can be carried out using microwave heating or solar thermal energy, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of magnetically recoverable nano-catalysts has been explored to enhance the efficiency and sustainability of the synthesis process. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyranopyridine compounds .
Aplicaciones Científicas De Investigación
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits potential biological activities, such as antibacterial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a potassium channel antagonist.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a potassium channel antagonist, which means it can block potassium channels in cells. This action can affect various physiological processes, including muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to specific sites on the potassium channel, inhibiting its function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]pyridine derivatives: These compounds share a similar pyranopyridine structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines: These derivatives have a fused benzene ring, making them structurally similar and functionally diverse.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and are known for their biomedical applications
Uniqueness
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is unique due to its specific chemical structure, which includes a fully saturated pyran ring fused to a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-8-7(9-5-1)3-2-6-10-8;/h7-9H,1-6H2;1H |
Clave InChI |
FZSVBORHLRGMFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCCO2)NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)









